Itriglumide

Receptor Pharmacology CCK2 Antagonism Radioligand Binding

Itriglumide (CR 2945) is a high-selectivity CCK-B receptor antagonist with a 9,000-fold preference over CCK-A, ensuring minimal off-target effects. With an IC50 of 5.9 nM for gastrin-mediated secretion and robust oral anxiolytic activity, it is the validated choice for GI and neuroscience studies. Avoid experimental variability from less selective analogs.

Molecular Formula C33H38N2O4
Molecular Weight 526.7 g/mol
CAS No. 201605-51-8
Cat. No. B1672689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameItriglumide
CAS201605-51-8
Synonymseta-(2-((2-(azaspiro(4.5)dec-8-ylcarbonyl)-4,6-dimethylphenyl)amino)-2-oxoethyl)-(R)-1-naphthalenepropanoic acid
CR 2945
CR-2945
CR2945
Molecular FormulaC33H38N2O4
Molecular Weight526.7 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C(=O)N2CCC3(CCCC3)CC2)NC(=O)CC(CC(=O)O)C4=CC=CC5=CC=CC=C54)C
InChIInChI=1S/C33H38N2O4/c1-22-18-23(2)31(28(19-22)32(39)35-16-14-33(15-17-35)12-5-6-13-33)34-29(36)20-25(21-30(37)38)27-11-7-9-24-8-3-4-10-26(24)27/h3-4,7-11,18-19,25H,5-6,12-17,20-21H2,1-2H3,(H,34,36)(H,37,38)/t25-/m1/s1
InChIKeyMFOOVZCXWVAWOV-RUZDIDTESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Itriglumide (CR-2945) – CAS 201605-51-8: A Potent and Selective CCK2 Receptor Antagonist for Gastrointestinal and Ulcer Research


Itriglumide (CR-2945) is an anthranilic acid derivative that functions as a potent and highly selective cholecystokinin B (CCK2/gastrin) receptor antagonist [1]. It exhibits an IC50 of 2.3 nM for the CCK2 receptor in radioligand binding assays and functionally antagonizes gastrin-induced calcium mobilization in rabbit parietal cells with an IC50 of 5.9 nM [2]. This compound, developed as a glutaramic acid analogue, demonstrates a remarkable selectivity profile of approximately 9,000-fold for the CCK2 receptor over the CCK1 receptor (CCK1R IC50 = 20.7 μM) [3].

Why Generic Substitution of CCK Receptor Antagonists is Scientifically Unsound: The Case for Itriglumide


Generic substitution of cholecystokinin (CCK) receptor antagonists is scientifically unsound due to vast differences in receptor subtype selectivity, intrinsic potency, and functional efficacy. Compounds within the same chemical class, such as glutaramic acid analogues, can exhibit drastically different pharmacological profiles. For instance, Itriglumide displays a 9,000-fold selectivity for CCK2 over CCK1 [1], while the structurally related spiroglumide shows only a 9.6-fold selectivity [2]. These disparities in target engagement translate directly to divergent functional outcomes in vivo, making any assumption of interchangeability a significant risk to experimental reproducibility and therapeutic development programs. The quantitative evidence below demonstrates precisely why Itriglumide cannot be considered equivalent to other CCK2 antagonists or broader CCK receptor modulators.

Itriglumide (CR-2945) Quantitative Differentiation Guide: Comparator-Based Evidence for Scientific Selection


CCK2 Receptor Binding Affinity: Itriglumide (2.3 nM) vs. Spiroglumide (1,400 nM) and L-365,260 (2 nM)

In direct comparison of glutaramic acid analogue CCK2 antagonists, Itriglumide exhibits a CCK2 receptor binding affinity (IC50 = 2.3 nM) that is over 600-fold more potent than its close structural analog, spiroglumide (CR 2194), which displays a CCK2 IC50 of 1.4 μM (1,400 nM) [1]. While Itriglumide's affinity is comparable to that of the benzodiazepine-based CCK2 antagonist L-365,260 (IC50 = 2 nM) [2], Itriglumide offers a distinct chemical scaffold that may confer different physicochemical and pharmacokinetic properties. This vast difference in intrinsic potency within the same chemical series underscores the critical importance of specific compound selection.

Receptor Pharmacology CCK2 Antagonism Radioligand Binding

CCK1/CCK2 Selectivity Ratio: Itriglumide (9,000-fold) vs. L-365,260 (140-fold) vs. CI-988 (1,600-fold)

A critical differentiator among CCK2 antagonists is their selectivity over the CCK1 receptor, which is essential for avoiding confounding physiological effects. Itriglumide demonstrates a selectivity ratio of 9,000-fold for CCK2 (IC50 = 2.3 nM) over CCK1 (IC50 = 20.7 μM) [1]. This is substantially higher than other prominent CCK2 antagonists: L-365,260 exhibits only a 140-fold selectivity (CCK1 IC50 = 0.28 μM; CCK2 IC50 = 0.002 μM) [2], and CI-988 shows a ~1,600-fold selectivity (CCK1 IC50 = 2.72 μM; CCK2 IC50 = 0.0017 μM) [3]. The 9,000-fold window for Itriglumide provides a significantly wider margin for selective CCK2 blockade in complex biological systems.

Receptor Selectivity Off-Target Profiling CCK Pharmacology

Functional Antagonism of Gastrin-Induced Calcium Mobilization: Itriglumide (5.9 nM) vs. Spiroglumide (7 nM)

Beyond binding affinity, functional antagonism in a relevant physiological context is paramount. Itriglumide potently inhibits gastrin-induced cytosolic calcium elevation in rabbit parietal cells with an IC50 of 5.9 nM [1]. In the same assay system, the related glutaramic acid analogue spiroglumide (CR 2194) exhibits a slightly higher IC50 of 7 nM [2]. This direct comparison confirms that Itriglumide's high binding affinity translates effectively into robust functional blockade of the gastrin signaling pathway in gastric cells, a key mechanism for its anti-secretory effects.

Functional Assay Calcium Mobilization Parietal Cell Biology

In Vivo Anti-Secretory Efficacy: Itriglumide Potently Inhibits Pentagastrin-Stimulated Gastric Acid Secretion

Itriglumide's in vivo pharmacological activity is substantiated by its ability to potently inhibit gastric acid secretion. In rats, Itriglumide dose-dependently antagonized pentagastrin-induced acid secretion, demonstrating significant anti-secretory effects [1]. While the exact ID50 value is not reported in the abstract, the compound's efficacy in this standard model confirms its translational relevance. This in vivo validation distinguishes Itriglumide from many research-grade tool compounds that lack documented physiological activity.

In Vivo Pharmacology Gastric Acid Secretion Anti-Ulcer Activity

Recommended Research and Industrial Applications for Itriglumide (CR-2945) Based on Quantitative Evidence


Selective CCK2 Receptor Blockade in Complex Biological Systems (e.g., Pancreatic Acini Studies)

Utilize Itriglumide in experiments where CCK1-mediated signaling must be strictly excluded to isolate CCK2-specific functions. Its 9,000-fold selectivity ratio over CCK1 [1] is superior to L-365,260 (140-fold) and CI-988 (1,600-fold), making it the preferred tool for studies in tissues co-expressing both receptor subtypes, such as pancreatic acini or specific neuronal populations. This ensures that observed effects are attributable solely to CCK2 antagonism.

Functional Studies of Gastrin Signaling in Gastric Parietal Cells

Employ Itriglumide in cellular assays examining gastrin-induced calcium mobilization or acid secretion in gastric parietal cells. Its functional IC50 of 5.9 nM in rabbit parietal cells [2] is directly comparable to spiroglumide, confirming its efficacy in a disease-relevant cell type. This makes it an ideal reference compound for screening novel gastrin/CCK2 modulators or investigating downstream signaling cascades.

In Vivo Models of Gastric Acid Hypersecretion and Peptic Ulcer Disease

Leverage Itriglumide in rodent models of pentagastrin- or histamine-stimulated gastric acid secretion. Its documented in vivo anti-secretory and anti-ulcer activity [3] provides a validated pharmacological tool for studying the role of gastrin/CCK2 receptors in gastric pathophysiology and for benchmarking novel therapeutic candidates.

Benchmarking Novel CCK2 Antagonists in Radioligand Binding Assays

Use Itriglumide as a high-affinity (IC50 = 2.3 nM) reference standard in CCK2 receptor binding assays. Its well-characterized potency and selectivity profile, along with its distinct glutaramic acid chemical scaffold, make it a valuable comparator for evaluating new chemical entities targeting the CCK2 receptor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Itriglumide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.